molecular formula C17H23N5OS B2906697 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,4-dimethylthiazole-5-carboxamide CAS No. 2034200-60-5

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,4-dimethylthiazole-5-carboxamide

Cat. No. B2906697
CAS RN: 2034200-60-5
M. Wt: 345.47
InChI Key: REFCMGAOQLWLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H23N5OS and its molecular weight is 345.47. The purity is usually 95%.
BenchChem offers high-quality N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,4-dimethylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,4-dimethylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PAK4 Inhibition and Cancer Research

This compound has been identified as a potent inhibitor of p21-activated kinase 4 (PAK4) . PAK4 plays a crucial role in cell proliferation, migration, and invasion, and its inhibition can lead to the suppression of tumor growth. Therefore, derivatives of this compound could be developed as anticancer agents, particularly targeting cancers where PAK4 is known to be upregulated.

Antiproliferative Activity

Studies have shown that certain analogs of this compound exhibit significant antiproliferative activity against cancer cell lines, such as the A549 lung cancer cell line . This suggests its potential use in developing treatments that can inhibit the growth of cancer cells.

Cell Cycle Distribution

The compound’s derivatives can affect the cell cycle distribution of cancer cells, potentially leading to cell cycle arrest . This is another mechanism by which the compound could exert its anticancer effects, by halting the progression of the cell cycle in tumor cells.

Migration and Invasion Inhibition

The ability to inhibit cell migration and invasion is crucial in preventing cancer metastasis. Derivatives of this compound have been shown to possess this activity, which could be harnessed in the development of anti-metastatic therapies .

Molecular Docking Studies

Molecular docking studies have been performed with this compound to predict its binding mode to PAK4 . This application is important in drug design and development, as it helps in understanding how the compound interacts at the molecular level with its target.

Suzuki Coupling Reagent

A related compound, 1-Boc-pyrazole-4-boronic acid pinacol ester , has been used as a reagent in Suzuki coupling reactions . This suggests that the compound could also be explored for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-10-16(24-11(2)18-10)17(23)19-13-5-7-22(8-6-13)15-9-14(20-21-15)12-3-4-12/h9,12-13H,3-8H2,1-2H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFCMGAOQLWLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.